methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a fused bicyclic core (thieno[2,3-c]pyridine) with functional groups at positions 2, 3, and 6. The 2-position is substituted with a 2-(methylsulfonyl)benzamido group, while the 3-position bears a cyano group, and the 6-position contains a methyl ester. This compound is structurally analogous to antitubulin and microtubule-targeting agents, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
methyl 3-cyano-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-18(23)21-8-7-11-13(9-19)17(27-14(11)10-21)20-16(22)12-5-3-4-6-15(12)28(2,24)25/h3-6H,7-8,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCIXGUWROOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C18H17N3O5S
- Molecular Weight : 419.5 g/mol
- CAS Number : 886958-13-0
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the cyano group may provide additional reactivity towards biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural frameworks exhibit antitumor properties. For instance, a study on related thieno[2,3-c]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D cell cultures) . While specific data on this compound is limited, its structural similarities suggest potential efficacy in inhibiting tumor cell proliferation.
Antimicrobial Activity
Compounds containing the thieno[2,3-c]pyridine scaffold have also been evaluated for antimicrobial properties. The presence of the methylsulfonyl group is hypothesized to enhance interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 6.26 | HCC827 |
| Compound B | Antitumor | 16.00 | NCI-H358 |
| Compound C | Antimicrobial | Not specified | Various |
These findings highlight the potential of thieno[2,3-c]pyridine derivatives as therapeutic agents.
Discussion
The structure of this compound suggests that it could possess significant biological activity similar to other derivatives in its class. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities:
Structural and Functional Analysis
Substituent Effects on Activity
- 2-Position Modifications: The 2-(methylsulfonyl)benzamido group in the target compound introduces a sulfonyl moiety, which may enhance hydrogen bonding or electrostatic interactions with target proteins. In contrast, the 3,4,5-trimethoxyphenylamino group in 3a () contributes to antitubulin activity via hydrophobic and π-π stacking interactions . Replacing the benzamido group with a pyridinyl acrylamido group (as in 4SC-207) shifts the mechanism toward microtubule stabilization, demonstrating substituent-dependent target specificity .
Ester Group Variations
Core Saturation and Conformation
- The 4,5-dihydro core (target compound) vs. 4,7-dihydro ( ) alters ring puckering, affecting binding pocket compatibility in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
